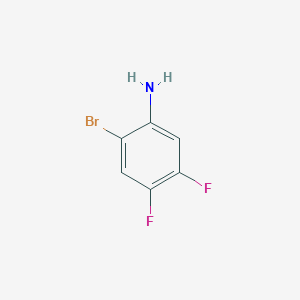

2-Bromo-4,5-difluoroaniline

Beschreibung

Contextualization of Fluoroanilines and Bromoanilines in Synthetic Organic Chemistry

Fluoroanilines and bromoanilines are important classes of compounds in organic synthesis, primarily utilized as intermediates and building blocks. The presence of halogen atoms on the aniline (B41778) ring significantly influences the molecule's reactivity and physical properties.

Fluoroanilines , characterized by one or more fluorine atoms, are prized for the unique attributes that fluorine imparts. The high electronegativity of fluorine can alter the electronic properties of the aniline ring, affecting its reactivity in chemical transformations. chemicalbull.com Furthermore, the incorporation of fluorine into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to biological targets. chemicalbull.combloomtechz.com This has led to the widespread use of fluoroanilines in the development of pharmaceuticals, including antibiotics, antiviral medications, and anti-inflammatory drugs. bloomtechz.com

Bromoanilines , on the other hand, feature a bromine atom, which serves as a versatile functional group. ketonepharma.com The carbon-bromine bond can readily participate in a variety of coupling reactions, such as Suzuki and Ullmann couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes bromoanilines essential precursors for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. ketonepharma.comprinttechhealthcare.com

Significance of 2-Bromo-4,5-difluoroaniline as a Versatile Chemical Synthon

This compound combines the advantageous features of both fluoroanilines and bromoanilines, making it a particularly powerful and versatile chemical synthon. The presence of the two fluorine atoms enhances the molecule's stability and can positively influence the properties of its derivatives, while the bromine atom provides a reactive site for further chemical modifications. chemimpex.com

This trifunctional scaffold allows for a high degree of synthetic flexibility. The amino group can undergo various reactions, such as diazotization, acylation, and alkylation. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents. The fluorine atoms, while generally less reactive, play a crucial role in modulating the electronic environment of the aromatic ring and influencing the regioselectivity of subsequent reactions.

The strategic placement of the bromine and fluorine atoms in this compound allows for the controlled and sequential introduction of different functional groups, enabling the synthesis of highly substituted and complex molecular architectures. This level of control is highly desirable in the design and synthesis of novel compounds with specific, targeted properties.

Research Trajectories and Academic Relevance of this compound

The academic and industrial interest in this compound is on an upward trajectory, driven by the increasing demand for sophisticated and highly functionalized molecules in various scientific disciplines. Current research involving this compound is focused on several key areas:

Pharmaceutical Development: A primary application of this compound is as an intermediate in the synthesis of pharmaceutically active compounds. Its unique substitution pattern provides a scaffold for the development of novel drugs targeting a range of diseases.

Agrochemical Innovation: The compound is also utilized in the creation of new and more effective agrochemicals. The incorporation of the difluorobromoaniline moiety can lead to herbicides and pesticides with improved efficacy and potentially reduced environmental impact. chemimpex.com

Materials Science: Researchers are exploring the use of this compound in the development of advanced materials. Its derivatives can be incorporated into polymers and other materials to enhance their thermal stability, chemical resistance, and other physical properties. chemimpex.comchemimpex.com

Synthetic Methodology: The unique reactivity of this compound also makes it a subject of study in the development of new synthetic methods. Chemists are continually exploring novel ways to utilize this versatile building block to construct complex molecular frameworks.

The ongoing research into the synthesis and applications of this compound highlights its importance as a key intermediate in modern organic chemistry. Its versatility and the valuable properties it imparts to its derivatives ensure its continued relevance in both academic and industrial research settings.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTIDJREEDINSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458720 | |

| Record name | 2-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-79-0 | |

| Record name | 2-Bromo-4,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4,5 Difluoroaniline

Established Synthetic Pathways and Precursors

Traditional synthesis of halogenated anilines relies on electrophilic aromatic substitution and functional group interconversion, where the sequence of reactions is critical for achieving the desired substitution pattern.

The preparation of difluoroanilines often involves two primary strategies: the halogenation of a difluoroaniline precursor or the amination of a halogenated difluorobenzene. In the context of 2-Bromo-4,5-difluoroaniline, a plausible pathway involves the direct bromination of 4,5-difluoroaniline. However, controlling the position of bromination is a significant challenge due to the directing effects of the amine and fluorine substituents.

An alternative and often more controlled strategy involves the amination of a pre-functionalized aryl halide. This can be achieved through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. researchgate.net For instance, a suitably substituted bromo-difluorobenzene can be converted to the corresponding aniline (B41778) using various ammonia (B1221849) surrogates in the presence of a catalyst. organic-chemistry.orgrsc.org This approach offers better control over the final isomer. The synthesis of related compounds, such as 3,5-difluoroaniline (B1215098), has sometimes involved the halogenation of a precursor like 2,4-difluoroaniline (B146603) to form an intermediate like 2-bromo-4,6-difluoroaniline, which is then de-brominated and rearranged in subsequent steps. google.com

The direct bromination of anilines is a fundamental electrophilic aromatic substitution reaction. The choice of the aniline precursor and the brominating agent is crucial for success. For a target like this compound, starting with 4,5-difluoroaniline would be a logical, though challenging, approach.

A variety of brominating agents are available, each with different reactivity and selectivity. sci-hub.se Liquid bromine (Br₂) dissolved in a solvent like glacial acetic acid is a common and potent agent used in the synthesis of bromo-anlines like 4-Bromo-2,6-difluoroaniline. chemicalbook.com However, its high reactivity can sometimes lead to over-bromination or the formation of undesired isomers.

To improve selectivity, milder and more manageable brominating agents are often employed. N-halosuccinimides, particularly N-bromosuccinimide (NBS), are widely used for the regioselective bromination of activated aromatic rings like anilines. beilstein-journals.orgvanderbilt.edu Other systems, such as ammonium (B1175870) bromide (NH₄Br) with an oxidant like hydrogen peroxide (H₂O₂), offer a greener alternative for generating the electrophilic bromine "in situ". researchgate.net

Table 1: Common Brominating Agents for Aniline Derivatives

| Brominating Agent | Formula | Typical Application/Characteristics | Source(s) |

|---|---|---|---|

| Bromine | Br₂ | Potent agent, often used in acetic acid; can lead to multiple brominations. | , chemicalbook.com |

| N-Bromosuccinimide | NBS | Milder, selective agent for mono-bromination of activated rings. | beilstein-journals.org, vanderbilt.edu |

| Ammonium Bromide / Hydrogen Peroxide | NH₄Br / H₂O₂ | "In situ" generation of bromine; considered a greener alternative. | researchgate.net |

| N,N-dibromo-p-toluenesulfonamide | TsNBr₂ | A fast-acting reagent that typically produces polybrominated products. | researchgate.net |

| Zinc Aluminate Bromate-LDHs / KBr | ZnAl-BrO₃⁻-LDHs / KBr | Oxidative bromination system for selective mono-, di-, or tri-bromination. | ccspublishing.org.cn |

Optimizing reaction conditions is essential for maximizing the yield of the desired product and minimizing impurities. Key parameters include temperature, solvent, reaction time, and the stoichiometry of the reagents.

For electrophilic bromination reactions, temperature control is critical. Reactions are often conducted at low temperatures (e.g., below 25°C or even 0-5°C) to manage the exothermic nature of the reaction and prevent the formation of side products. The choice of solvent can also influence reactivity and selectivity; polar solvents like glacial acetic acid or dichloromethane (B109758) are commonly used.

After the reaction is complete, a work-up procedure is necessary to isolate and purify the product. This often involves quenching any unreacted bromine with a reducing agent like sodium thiosulfate, followed by neutralization, extraction, and finally purification by recrystallization or column chromatography to achieve high purity. The optimization of these parameters—for example, by adjusting the equivalents of the brominating agent—allows for the selective synthesis of mono-, di-, or even tri-brominated anilines. ccspublishing.org.cn

Table 2: Typical Reaction Conditions for Bromination of Anilines

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Temperature | 0–25 °C | To control exothermicity and improve regioselectivity. | , |

| Solvent | Acetic Acid, Dichloromethane | Provides a medium for the reaction; can influence reactivity. | , |

| Stoichiometry | Controlled (e.g., 1:1 for monobromination) | To prevent over-halogenation and control the degree of substitution. | beilstein-journals.org |

| Work-up | Quenching (e.g., with sodium thiosulfate), neutralization, extraction | To remove excess reagents and isolate the crude product. | |

| Purification | Recrystallization, Column Chromatography | To remove isomeric impurities and obtain a high-purity final product. | , |

Strategic Use of Anilines and Halogenating Agents in Bromination Protocols

Advanced Synthetic Approaches and Innovative Techniques

Modern organic synthesis has introduced powerful catalytic systems and methods that offer enhanced efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Catalytic cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing versatile routes to anilines. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with amines or ammonia surrogates. rsc.org This method is compatible with a wide range of functional groups and can be applied to the synthesis of sterically hindered anilines. rsc.org

Copper-catalyzed amination, often referred to as the Ullmann condensation, is another cornerstone of aniline synthesis. organic-chemistry.org Modern protocols use copper(I) salts, often with a ligand like L-proline, to facilitate the coupling of aryl halides with an amino source, including aqueous ammonia. organic-chemistry.org These copper-based systems are often less expensive than their palladium counterparts and can be highly effective, sometimes even proceeding in the absence of organic solvents. organic-chemistry.org Such catalytic methods could be employed in a synthesis where a bromo-difluoro-benzene moiety is converted to this compound in a late-stage amination step.

Achieving the specific 2-bromo-4,5-difluoro substitution pattern requires a high degree of regiochemical control to avoid the formation of other isomers. The final arrangement of substituents is dictated by the directing effects of the groups present on the aromatic ring during substitution reactions. The strongly activating ortho-, para-directing amino group and the deactivating ortho-, para-directing fluorine atoms present a complex challenge for selective electrophilic substitution.

To overcome this, synthetic chemists design multi-step pathways where functional groups are introduced in a deliberate order. A potential strategy for this compound could involve starting with a precursor that already contains some of the required halogens, such as 1-bromo-2,3-difluorobenzene. Subsequent functionalization, for example, through a directed nitration followed by reduction of the nitro group, could install the amine at the correct position. The synthesis of the related 2-bromo-5-fluoro-4-nitroaniline, for example, involves the nitration of 2-bromo-5-fluoroaniline. google.com

Advanced methods for achieving regioselectivity include directed ortho-metalation, where a functional group directs the deprotonation (and subsequent electrophilic quench) of a specific adjacent position. Highly regioselective lithiation-substitution protocols have been used to synthesize specifically substituted pyrimidinones, demonstrating the power of this approach in controlling isomer formation. nih.gov The choice of catalyst can also play a role in directing a reaction to a specific site on the ring, a key consideration in modern synthetic planning.

Flow Chemistry and Continuous Processing in the Synthesis of Halogenated Anilines

The adoption of flow chemistry and continuous processing represents a significant advancement in the synthesis of halogenated anilines. These technologies provide a more reproducible, scalable, safe, and efficient alternative to traditional batch methods. researchgate.net Key advantages include superior heat transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely. researchgate.netsmolecule.com Continuous processing is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

A primary application of this technology in the synthesis of halogenated anilines is the selective catalytic hydrogenation of the corresponding halogenated nitroaromatics. researchgate.netresearchgate.net This transformation is critical, as it must selectively reduce the nitro group without causing hydrodehalogenation (the removal of halogen atoms). Continuous flow reactors, such as micropacked bed reactors, have demonstrated high efficiency and selectivity for this process. researchgate.net

For instance, the continuous hydrogenation of 3,4-dichloronitrobenzene (B32671) has been successfully performed in a micropacked bed reactor, achieving a yield of 3,4-dichloroaniline (B118046) as high as 99.8% under mild conditions. researchgate.net This high level of performance underscores the potential of flow systems to minimize the formation of undesired byproducts like aniline, which can result from dehalogenation. researchgate.netresearchgate.net The use of packed-bed reactors, where a solid catalyst is packed into a column, combines the reaction and separation into a single unit, further streamlining the synthesis. dokumen.pub

Various catalysts have been explored for this continuous process, including those based on palladium, platinum, nickel, and cobalt. researchgate.netresearchgate.net Raney-type cobalt catalysts, for example, have been shown to produce halogenated anilines in good yields (78–98%) with less than 2% dehalogenation. dokumen.pub The ability to fine-tune reaction conditions such as temperature, pressure, and flow rate allows for the optimization of catalyst performance and product yield, making it a robust method for producing a wide range of halogenated anilines. researchgate.net

Table 1: Example of Continuous Flow Hydrogenation for Halogenated Aniline Synthesis

| Starting Material | Product | Catalyst | Reactor Type | Yield | Key Finding | Source |

| 3,4-Dichloronitrobenzene | 3,4-Dichloroaniline | Not Specified | Micropacked Bed Reactor | 99.8% | Demonstrated high selectivity and minimal dehalogenation under mild, continuous flow conditions. | researchgate.net |

| 1-Iodo-4-nitrobenzene | 4-Iodoaniline | Cobalt-based catalysts | Continuous Flow Reactor | >90% | High yield and selectivity, though catalyst activity decreased over extended operation time. | researchgate.net |

| Halogenated Nitroarenes | Halogenated Anilines | Raney Co | Packed-bed Reactor | 78-98% | Achieved good yields with less than 2% dehalogenation. | dokumen.pub |

Applications of Organometallic Reagents in Directed Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, enabling highly regioselective functionalization of aromatic rings that would be difficult to achieve through classical electrophilic substitution reactions. While specific examples detailing the synthesis of this compound using organometallic precursors are not extensively documented in readily available literature, the principles of directed organometallic synthesis are highly applicable to molecules of this class.

The strategic placement of functional groups on an aromatic ring can be achieved through methods like directed ortho-metalation (DoM). In this process, a directing group on the aromatic ring coordinates to an organometallic reagent (typically an organolithium species), facilitating deprotonation at the adjacent ortho position. The resulting stabilized carbanion can then react with an electrophile to introduce a new substituent with high regioselectivity. For a difluoroaniline derivative, the amino group (or a protected form like a carbamate) and the fluorine atoms can influence the regiochemistry of metalation and subsequent reactions.

Furthermore, this compound itself serves as a valuable precursor in syntheses that utilize organometallic chemistry. For example, it is a starting material in the Gassman indole (B1671886) synthesis. In one documented procedure, this compound is treated with t-butyl hypochlorite, followed by the addition of an ethylthio-ketone and subsequent treatment with triethylamine (B128534) to yield a highly substituted indole in excellent yield. ethernet.edu.et While not a synthesis of the aniline, this demonstrates its utility as a building block in reactions that proceed via intermediates whose formation and reactivity are hallmarks of organometallic-assisted processes.

The bromine atom on this compound also provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions, which rely on organometallic catalysts (typically palladium-based), allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, further highlighting the compound's role in advanced synthetic applications.

Reactivity and Reaction Mechanisms of 2 Bromo 4,5 Difluoroaniline

Electrophilic and Nucleophilic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety of 2-bromo-4,5-difluoroaniline, with its amino group, can undergo various substitution reactions. The amino group itself can act as a nucleophile. For example, it can react with acylating or alkylating agents to form amides or substituted amines. One documented reaction is the synthesis of methyl (2-bromo-3,4-difluorophenyl)carbamate, where the amine group of 2-bromo-3,4-difluoroaniline (B1290348) attacks methyl chloroformate in a nucleophilic substitution. evitachem.com

The bromine atom on the ring is susceptible to nucleophilic substitution, where it can be replaced by nucleophiles like amines or thiols. smolecule.com This allows for the introduction of a variety of functional groups. For instance, the bromine can be substituted with a cyano group through reaction with copper(I) cyanide. beilstein-journals.org

The presence of the amino group and the fluorine atoms also influences electrophilic aromatic substitution reactions. The activating amino group and the deactivating but ortho-, para-directing fluorine atoms guide incoming electrophiles. For example, bromination of 2,6-difluoroaniline (B139000) with bromine in acetic acid yields 4-bromo-2,6-difluoroaniline, demonstrating the directing effect of the substituents. chemicalbook.com

Cross-Coupling Reactions Involving the Bromine Center

The bromine atom in this compound provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govthermofisher.com

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing complex anilines and their derivatives. nih.gov These reactions involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.gov While specific examples detailing the Buchwald-Hartwig reaction with this compound are not prevalent in the provided search results, the general applicability of this reaction to bromoarenes is well-established. nih.govnih.gov For instance, palladium-catalyzed amination has been used to construct heterocycles from dichlorinated arenes and anilines. nih.gov The versatility of these methods allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, and even amides. beilstein-journals.org

The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. beilstein-journals.org Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like Xantphos or SPhos. beilstein-journals.org

Beyond C-N coupling, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed reactions to create diverse molecular structures.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted aniline with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. smolecule.comthermofisher.com This is a widely used method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and materials science. smolecule.comsmolecule.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. thermofisher.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. thermofisher.com This reaction is also typically catalyzed by palladium complexes. thermofisher.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. acs.org

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. mdpi.com

These coupling reactions highlight the utility of the bromine atom as a versatile functional group for elaborating the structure of this compound.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Mechanisms of Halogen Dance and Isomerization Processes in Halogenated Aryl Systems

Halogen dance reactions, also known as halogen migration or base-catalyzed halogen dance (BCHD), are rearrangements of halogen substituents on aromatic rings. clockss.orgrsc.org These reactions are often base-catalyzed and can provide access to isomers that are difficult to synthesize through other methods. rsc.orgwhiterose.ac.uk The mechanism typically involves deprotonation of the aromatic ring by a strong base to form an aryl anion, followed by an intramolecular or intermolecular halogen migration. clockss.orgwhiterose.ac.uk

While a specific halogen dance reaction for this compound is not detailed in the search results, the isomerization of other bromodifluorobenzene compounds has been studied. For example, 1-bromo-2,4-difluorobenzene (B57218) can be isomerized to 1-bromo-3,5-difluorobenzene (B42898) in the presence of alkali metal bases or acid zeolites. google.comgoogle.com Photolytic reactions of difluorobromobenzenes can also lead to isomerization, along with debromination and bromination products, suggesting the involvement of radical intermediates. oup.com The mechanism can involve either an intramolecular bromine migration via a radical pair or an intermolecular process involving debromination followed by bromination. oup.com

Formation of Diverse Molecular Architectures and Heterocycles

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of complex molecules and heterocyclic systems. clockss.org The combination of the amino group and the reactive bromine and fluorine atoms allows for a variety of synthetic transformations. cymitquimica.comsmolecule.com

The amino group can be a key component in the formation of nitrogen-containing heterocycles. For example, anilines are common precursors for the synthesis of indoles, quinolines, and benzodiazepines. The reaction of this compound with appropriate bifunctional reagents can lead to the construction of these and other heterocyclic rings. For instance, the reaction of 3,5-difluoroaniline (B1215098) with 5-bromo-2-chloro-4-(methylthio)pyrimidine (B1279908) is a step in the synthesis of heterocyclic derivatives. google.com

Applications in Pharmaceutical, Agrochemical, and Materials Science Development

Role as a Key Intermediate in Pharmaceutical Synthesis

Halogenated anilines are foundational components in the architecture of many pharmaceutical compounds. nih.govresearchgate.net The strategic placement of bromine and fluorine atoms in 2-Bromo-4,5-difluoroaniline makes it a valuable precursor for creating novel therapeutic agents. chemicalbook.comsmolecule.com

This compound serves as a crucial starting material for the synthesis of various biologically active molecules. chemicalbook.com While specific drugs derived directly from this isomer are not extensively documented in publicly available literature, the broader class of bromo-difluoroanilines is instrumental in creating pharmaceuticals. For instance, the related compound 5-Bromo-2,4-difluoroaniline is a known precursor in the synthesis of the anticancer drug Lapatinib, which targets epidermal growth factor receptors (EGFR). smolecule.com Similarly, other isomers are used to create antiviral compounds. smolecule.com The utility of these related compounds underscores the potential of this compound as a building block for a new generation of therapeutic agents. smolecule.com The presence of fluorine atoms in such precursors is known to enhance the biological activity of the final pharmaceutical product. chemimpex.com

The development of novel anticancer agents is a significant area of research where aniline (B41778) derivatives play a crucial role. Halogenated anilines are known to be precursors for compounds with antiproliferative properties. chemimpex.comsmolecule.com Research into quinazoline-based EGFR inhibitors, a major class of cancer therapeutics, has utilized fluoroaniline (B8554772) moieties to achieve high potency. nih.govresearchgate.net

One study focused on the synthesis of 4-(halogenoanilino)-6-bromoquinazolines as potential inhibitors of EGFR tyrosine kinase. mdpi.com In this research, a derivative synthesized using 2,4-difluoroaniline (B146603) exhibited significant inhibitory activity. mdpi.com Another study highlighted that 3-chloro-4-fluoroaniline, a similar halogenated aniline, shows cytotoxic effects on cancer cell lines. wjpls.org These findings indicate that the this compound scaffold is a promising candidate for derivatization to explore new antiproliferative agents. Research has shown that derivatives of similar halogenated anilines can inhibit cancer cell proliferation through mechanisms like inducing apoptosis and arresting the cell cycle.

Table 1: Research on Antiproliferative Activity of Related Fluoroaniline Derivatives

| Derivative Class | Target/Cell Line | Research Finding |

| 4-Anilino-6-bromoquinazolines | HeLa & MCF-7 Cells | Derivatives with a 4-fluorophenyl group showed significant cytotoxicity, particularly against HeLa cells. mdpi.com |

| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Derivatives synthesized from fluoroanilines showed potent EGFR inhibitory activity with nanomolar IC50 values. acs.org |

| 3-Chloro-4-fluoroaniline | Kidney Cancer Cell Lines | Exhibited a dose-dependent cytotoxic effect on kidney cancer cells. wjpls.org |

| Indole (B1671886)–isatin hybrids | Human Cancer Cell Lines | Certain derivatives showed potent antiproliferative activity, more potent than the reference drug sunitinib. dovepress.com |

This table is based on research on related fluoroaniline compounds to illustrate the potential of the this compound scaffold.

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. smolecule.com The fluorine atoms in this compound can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. smolecule.comsmolecule.com The bromine atom provides a reactive handle for synthetic chemists, enabling the creation of diverse molecular libraries through reactions like palladium-catalyzed cross-coupling. smolecule.comnih.gov This versatility makes this compound and its isomers valuable scaffolds in drug discovery, allowing for the systematic modification of a lead compound to optimize its therapeutic profile. chemimpex.com

Exploration of Derivatives for Antiproliferative Activity

Utilization in Agrochemical Development

The unique properties of halogenated anilines also extend to the agrochemical industry, where they serve as intermediates for a range of crop protection products. chemimpex.comchemimpex.com

This compound is identified as an intermediate in the synthesis of pesticides. chemicalbook.com The broader class of bromo-difluoroanilines and related fluoroanilines are used in the formulation of herbicides, fungicides, and other pesticides. chemimpex.comchemimpex.comlookchem.com For example, the related compound 3,5-difluoroaniline (B1215098) is a key intermediate in the production of herbicidal compositions. The structural features of these halogenated anilines are crucial for the biological activity of the final agrochemical products. chemimpex.com

The inclusion of fluorine atoms in the molecular structure of agrochemicals can lead to products with enhanced efficacy and greater selectivity. chemimpex.comlookchem.com This allows for more targeted action against pests, weeds, or fungal pathogens while potentially reducing the impact on non-target organisms and the environment. chemimpex.com By using this compound as a starting material, chemists can design and synthesize novel agrochemicals with improved performance characteristics, contributing to more sustainable agricultural practices. lookchem.com

Compound List

Precursor for Herbicides, Fungicides, and Pesticides

Contributions to Advanced Materials Science

The incorporation of fluorine and bromine into organic molecules can significantly alter the properties of resulting materials, often enhancing thermal stability, chemical resistance, and electronic characteristics. While halogenated anilines as a class are important in materials science, the specific contributions of this compound are narrowly documented.

Development of Polymers and Coatings with Improved Chemical Resistance and Durability

There is limited specific information in the scientific literature detailing the use of this compound as a monomer or additive for creating polymers and coatings with enhanced chemical resistance and durability. Although a patent describes a polymerizable composition containing a thiol compound and a metal-containing compound, it does not specify this compound as a component ipindia.gov.in.

Incorporation into Materials for Enhanced Thermal Stability and Mechanical Properties

Exploration in Organic Semiconductor Materials

While related fluorinated and brominated anilines are investigated for their potential in electronic applications, there is no significant body of research that documents the exploration or use of this compound in the field of organic semiconductors.

Applications in Specialty Chemicals and Dyes

As a chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules. Its documented applications are mainly in the pharmaceutical and agrochemical sectors as a precursor. google.comipindia.gov.inethernet.edu.etgoogle.com

Synthesis of Dyes and Pigments for Various Industries

This compound is commercially categorized as a dye intermediate ambeed.com. However, detailed scientific reports or patents that describe the specific types of dyes or pigments synthesized from this compound, or the resulting properties such as colorfastness and stability, are not extensively covered in the available literature. Its role appears to be that of a potential precursor rather than a widely implemented component in the dye industry.

Development of Fluorescent Dyes for Biological Imaging Applications

There are no available research findings or reports that connect this compound to the synthesis or development of fluorescent dyes, particularly for biological imaging purposes.

Summary of Research Findings

| Application Area | Research Status for this compound |

| Polymers & Coatings | Limited to no specific information available. |

| Enhanced Materials (Thermal/Mechanical) | No specific research documented. |

| Organic Semiconductors | No specific research documented. |

| Dye & Pigment Synthesis | Commercially listed as a "Dye Intermediate" ambeed.com, but specific examples are not detailed. |

| Fluorescent Dyes | No research documented. |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,5 Difluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In derivatives of bromo-difluoroaniline, the aromatic protons typically appear as multiplets due to coupling with adjacent protons and fluorine atoms. For instance, in 2-bromo-4-fluoroaniline (B89589), the proton signals are observed as a doublet of doublets and a doublet of doublet of doublets, reflecting the complex spin-spin interactions. rsc.org The amino group (NH₂) protons usually appear as a broad singlet. rsc.org

Table 1: ¹H NMR Data for Selected Bromo-difluoroaniline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-Bromo-4-fluoroaniline | Chloroform-d | 7.17 (dd), 6.86 (ddd), 6.71 (dd), 3.90 (s, NH₂) rsc.org |

Note: Chemical shifts are dependent on the solvent and experimental conditions.

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In fluorinated anilines, the carbons directly bonded to fluorine exhibit characteristic splitting (¹J C-F coupling). For example, the ¹³C NMR spectrum of 4-chloro-2,5-difluoroaniline (B1591006) shows a large doublet of doublets for the carbon attached to two fluorine atoms. rsc.org

Table 2: ¹³C NMR Data for a Difluoroaniline Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

|---|

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds. aiinmr.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for distinguishing between different fluorine atoms in a molecule. aiinmr.com For instance, in derivatives with multiple fluorine atoms, each fluorine will typically have a distinct resonance, often appearing as a multiplet due to coupling with neighboring protons and other fluorine atoms. azom.com The ¹⁹F NMR spectrum of 2-bromo-4-fluoroaniline shows a single resonance, while a compound like 5-bromo-1,2,3-trifluorobenzene displays two distinct multiplets for the different fluorine environments. rsc.orgazom.com

Table 3: ¹⁹F NMR Data for a Fluoroaniline (B8554772) Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. COSY spectra reveal proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. While specific 2D NMR studies on 2-Bromo-4,5-difluoroaniline were not found, these techniques are routinely applied to similar structures for complete structural elucidation. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorine Atom Environments

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. In the FT-IR spectrum of a bromo-difluoroaniline, key absorption bands would include N-H stretching vibrations of the amino group, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. For example, the FT-IR spectrum of 2,5-difluoroaniline (B146615) exhibits peaks at 1613 cm⁻¹ (C=C stretching) and 818 cm⁻¹ (C-F bending). The presence of the difluoromethoxy group in a related compound introduces additional bands around 1100–1200 cm⁻¹ for C-O-C and C-F stretching.

Table 4: Characteristic FT-IR Absorption Bands for Difluoroaniline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1000-1400 |

Note: These are general ranges and specific values can vary based on the complete molecular structure.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser source, the majority of the light is scattered at the same frequency (Rayleigh scattering), while a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of its structure.

For this compound, the FT-Raman spectrum reveals characteristic vibrations associated with the substituted benzene (B151609) ring and the aniline (B41778) functional group. The positions, intensities, and shapes of the Raman bands are influenced by the mass and electronegativity of the substituents (bromine, fluorine) and their positions on the aromatic ring. While a complete, experimentally verified spectrum for this specific isomer is not widely published, the vibrational modes can be assigned based on extensive studies of related halogenated anilines. researchgate.netresearchgate.net

Key vibrational assignments for aromatic amines and halogenated benzenes provide a framework for interpreting the spectrum of this compound. researchgate.net The high-frequency region is dominated by C-H and N-H stretching vibrations. The C-F and C-Br stretching vibrations appear at lower frequencies, and their positions are characteristic of the halogen substitution. The aromatic C=C stretching and various in-plane and out-of-plane bending vibrations provide further structural confirmation. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate vibrational frequencies and support the assignment of experimental bands observed in the spectra of similar molecules like 2,5-difluoroaniline and other halogenated derivatives. researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the amino group. |

| C-H Stretching | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

| C=C Stretching | 1400 - 1650 | Aromatic ring stretching vibrations. |

| C-N Stretching | 1250 - 1350 | Stretching of the carbon-nitrogen bond. researchgate.net |

| C-F Stretching | 1100 - 1300 | Stretching vibrations of the carbon-fluorine bonds. |

| C-H In-plane Bending | 1000 - 1200 | Bending of aromatic C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bending | 750 - 900 | Bending of aromatic C-H bonds out of the plane of the ring. |

| C-Br Stretching | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The benzene ring acts as a chromophore, and the presence of substituents modifies its absorption characteristics. The amino group (–NH2) is a powerful auxochrome with non-bonding (n) electrons, which can interact with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. Halogen atoms also act as auxochromes, influencing the electronic transitions through their inductive (electron-withdrawing) and mesomeric (electron-donating) effects.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, methanol) is expected to show distinct absorption bands characteristic of a substituted aniline. Theoretical studies on related halogenated anilines, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate electronic absorption spectra and assign the observed transitions. researchgate.net These calculations help in understanding the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 230 - 270 | Associated with the π-electron system of the aromatic ring (E-band). |

| π → π | 270 - 320 | Associated with the benzene ring, shifted by substituents (B-band). |

| n → π | > 300 | Transition of a non-bonding electron from the amino group to an anti-bonding π orbital of the ring. Often has lower intensity and may be submerged by stronger π → π* bands. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₄BrF₂N), the nominal molecular weight is 208 g/mol . synquestlabs.comthermofisher.com

The mass spectrum of this compound exhibits a characteristic molecular ion peak pattern due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br. libretexts.org The monoisotopic mass of this compound is 206.94952 Da. nih.govuni.lu

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or other small neutral molecules. libretexts.orgcore.ac.uk For this compound, primary fragmentation could involve the loss of the bromine radical (•Br) to form a difluoroaniline cation. Subsequent fragmentation might involve the loss of hydrogen fluoride (B91410) (HF) or other ring fragments. Predicted collision cross-section values can also be calculated for different adducts of the molecule, which is useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺• | 207 / 209 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br / ⁸¹Br). libretexts.org |

| [M+H]⁺ | 208 / 210 | Protonated molecular ion, often observed in soft ionization techniques (e.g., ESI). uni.lu |

| [M-Br]⁺ | 128 | Fragment resulting from the loss of the bromine atom. |

| [M-HBr]⁺• | 127 | Fragment resulting from the elimination of hydrogen bromide. |

| [M-HF]⁺• | 187 / 189 | Fragment resulting from the elimination of hydrogen fluoride. |

Theoretical and Computational Chemistry Studies on 2 Bromo 4,5 Difluoroaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For instance, studies on 2,4-difluoroaniline (B146603) have calculated the HOMO-LUMO gap to be approximately 5.22 eV, indicating high chemical stability. researchgate.net While specific values for 2-Bromo-4,5-difluoroaniline are not available in the searched literature, a similar analysis would be expected.

Table 1: Representative Frontier Orbital Data for a Related Compound (2,4-difluoroaniline)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.9961 |

| ELUMO | -0.7775 |

| Energy Gap (ΔE) | 5.2186 |

Data derived from studies on 2,4-difluoroaniline and serves as an illustrative example. researchgate.net

Mapping of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. materialsciencejournal.org An MESP map displays the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. This allows for the identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Typically, MESP maps use a color scale:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack. In this compound, this would likely be concentrated around the electronegative fluorine, bromine, and nitrogen atoms.

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack. This is often found around hydrogen atoms, particularly the amine hydrogens.

Green: Regions of neutral or zero potential.

The MESP plot provides a visual guide to intermolecular interactions and chemical reactivity. materialsciencejournal.org

Calculation of Reactivity Descriptors and Fukui Functions

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | A measure of the electrophilic power of a molecule. |

These descriptors are routinely calculated in computational studies of aromatic amines. researchgate.netmaterialsciencejournal.org

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be employed to simulate the entire pathway of a chemical reaction involving this compound. This involves mapping the potential energy surface of the reaction, which allows for the identification of transition states (the highest energy points along the reaction coordinate) and any intermediates. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and determine the most likely mechanism for a given transformation, such as nucleophilic substitution or coupling reactions. rsc.org Specific studies modeling reaction mechanisms for this compound were not found in the provided search results.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Methods like DFT can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.net Theoretical calculations of electronic transitions using Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum, correlating with the HOMO-LUMO energy gap. researchgate.net While experimental spectral data may exist for this compound, a comprehensive computational analysis and comparison was not found in the searched literature.

Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis

The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronics and photonics. frontiersin.org Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov Molecules with significant NLO response often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). frontiersin.org

Natural Bond Orbital (NBO) analysis is performed to understand the charge delocalization and intramolecular interactions within the molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). A high E(2) value indicates a strong electronic interaction, such as hyperconjugation or resonance, which contributes to the molecule's stability and can influence its NLO properties. researchgate.net For substituted anilines, NBO analysis can reveal the extent of charge transfer from the lone pair of the nitrogen atom into the aromatic ring. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-difluoroaniline |

Environmental and Toxicological Research Perspectives

Investigation of Degradation Pathways in Environmental Matrices

The environmental persistence of halogenated anilines is largely determined by their susceptibility to microbial degradation. The number and position of halogen substituents on the aniline (B41778) ring are critical factors influencing their biodegradability. ekb.eg While specific studies on 2-Bromo-4,5-difluoroaniline are limited, research on analogous dihaloanilines provides significant insights into its likely degradation pathways under various environmental conditions.

Aerobic Degradation: Under aerobic conditions, microorganisms often employ dioxygenase enzymes to initiate the breakdown of aromatic rings. For dihaloanilines like 3,4-difluoroaniline (B56902), degradation has been observed in the presence of a cosubstrate like glucose. researchgate.net The process typically involves hydroxylation and dehalogenation, followed by the cleavage of the aromatic ring. researchgate.net For instance, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-difluoroaniline, with the degradation pathway likely involving the formation of hydroxylated intermediates. ekb.egresearchgate.net The degradation rate can be influenced by the inoculum source, with acclimated microbial consortia from industrial wastewater treatment plants showing enhanced degradation efficiency for compounds like 2,4-difluoroaniline (B146603). nih.gov

Anaerobic Degradation: In anaerobic environments, reductive dehalogenation is a more common initial step. However, for some dihaloanilines, a novel pathway involving reductive deamination has been identified. oup.com Studies with Rhodococcus sp. have shown the transformation of 3,4-dihaloanilines under nitrate-reducing conditions, where the amino group is removed to form intermediates like 1,2-dichlorobenzene (B45396) from 3,4-dichloroaniline (B118046). oup.com Another common transformation under both aerobic and anaerobic conditions is N-acetylation, leading to the formation of the corresponding acetanilide, such as 3,4-difluoroacetanilide from 3,4-difluoroaniline. researchgate.netoup.com

The persistence of halogenated anilines is a concern; they are often resistant to biodegradation due to the presence of halogens. ekb.eg The stability of the carbon-fluorine bond, one of the strongest in organic chemistry, further suggests that fluorinated anilines may be particularly recalcitrant. researchgate.net

Table 1: Observed Degradation Pathways for Dihaloaniline Analogs

| Condition | Organism/System | Analog Compound | Observed Transformation/Pathway | Finding | Reference |

|---|---|---|---|---|---|

| Aerobic | Pseudomonas fluorescens 26-K | 3,4-Difluoroaniline | Dehalogenation, Hydroxylation, Ring Cleavage | Degradation occurred over 5-7 days with glucose as a cosubstrate. | researchgate.net |

| Aerobic | Acclimated Sludge | 2,4-Difluoroaniline | Biodegradation | Degradation efficiency and rate varied significantly depending on the source of the microbial inoculum. | nih.gov |

| Anaerobic (Nitrate-reducing) | Rhodococcus sp. strain 2 | 3,4-Dihaloanilines | Reductive Deamination, N-acetylation | A novel pathway involving the removal of the amino group was observed alongside the formation of acetanilides. | oup.com |

| Aerobic | Pseudomonas fluorescens 26-K | 3,4-Difluoroaniline | N-acetylation | Formation of 3,4-difluoroacetanilide was identified as an intermediate product. | researchgate.net |

Metabolite Identification and Analysis in Biological Systems

When halogenated anilines enter biological systems, they can be transformed into various metabolites. The identification of these metabolites is crucial for understanding the mechanisms of biotransformation. While specific metabolic data for this compound is not extensively documented, studies on related compounds provide a framework for predicting its metabolic fate.

The metabolism of anilines can proceed through several routes, including N-oxidation to form hydroxylamines and nitrosoarenes, which can lead to effects like methemoglobinemia. Ring hydroxylation is another key pathway. For dihaloanilines, enzymatic action can lead to hydroxylated and subsequently dehalogenated products. For example, the degradation of 3,4-dichloroaniline by Pseudomonas fluorescens suggested the formation of 3-chloro-4-hydroxyaniline as a metabolite. researchgate.net

In the context of water treatment, the reaction of anilines with disinfectants like chlorine can produce a variety of disinfection byproducts (DBPs). acs.org Research on the chlorination of a suite of anilines revealed the formation of large-molecule DBPs including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines, followed by ring-cleavage products. acs.org This suggests that in biological systems exposed to oxidative stress, similar reactive intermediates could potentially be formed from this compound.

Furthermore, N-acetylation is a common metabolic pathway for anilines. The conversion of 3,4-difluoroaniline to 3,4-difluoroacetanilide has been observed in microbial degradation studies, indicating that this is a likely metabolic route in various biological systems. researchgate.netoup.com

Table 2: Potential Metabolites of this compound Based on Analog Studies

| Metabolite Class | Precursor Analog | Transformation Pathway | Potential Significance | Reference |

|---|---|---|---|---|

| Acetylated Anilines | 3,4-Difluoroaniline | N-acetylation | Common detoxification pathway. | researchgate.netoup.com |

| Hydroxylated Anilines | 3,4-Dichloroaniline | Ring Hydroxylation | Intermediate step preceding ring cleavage and detoxification. | researchgate.net |

| Benzoquinone Imines | Various Anilines | Oxidation | Reactive intermediates that can lead to ring cleavage. | acs.org |

| Dehalogenated Products | 3,4-Dihaloanilines | Reductive or Oxidative Dehalogenation | Key step in the complete mineralization of the compound. | researchgate.netoup.com |

Broader Environmental Impact Assessments of Halogenated Aniline Compounds

Halogenated anilines as a class of chemicals pose notable environmental risks due to their toxicity, persistence, and potential for bioaccumulation. mdpi.comekb.eg They can enter aquatic ecosystems through industrial effluent, agricultural runoff from the breakdown of pesticides, and improper waste disposal. mdpi.comuib.no Their persistence in soil and water means they can have long-lasting effects. mdpi.comekb.eg

Ecotoxicity: Many halogenated anilines are classified as toxic or very toxic to aquatic life. thermofisher.com For example, 4-bromoaniline (B143363) is considered very toxic to aquatic life with long-lasting effects. The toxicity of substituted anilines to aquatic organisms often correlates with their chemical structure. researchgate.net These compounds can disrupt growth, reproduction, and development in various species. mdpi.com The presence of multiple halogen atoms, as in this compound, can influence the compound's hydrophobicity and, consequently, its bioavailability and potential for bioaccumulation in food chains. mdpi.com

Persistence and Mobility: The environmental fate of halogenated anilines is a significant concern. Their degradation can be slow, leading to their classification as persistent organic pollutants. mdpi.comekb.eg Factors like water pH can affect their properties and bioavailability. mdpi.com While some compounds may be readily biodegradable, others, particularly those with multiple halogen substituents, are more recalcitrant. ekb.eg The mobility in soil and sediment is also a key consideration; some anilines may bind to organic matter, limiting their movement but creating a long-term contamination source. epa.gov

The widespread use of products derived from halogenated anilines means that their release into the environment is a continuous issue. mdpi.comekb.eg Given that wastewater treatment plants may only partially remove these compounds, they can accumulate in surface waters. mdpi.com This highlights the importance of comprehensive risk assessments and the development of effective remediation strategies for this class of contaminants. mdpi.comresearchgate.net

Table 3: Summary of Environmental Concerns for Halogenated Anilines

| Environmental Aspect | General Findings for Halogenated Anilines | Specific Analog Data | Reference |

|---|---|---|---|

| Aquatic Toxicity | Toxic to aquatic organisms, with potential for long-term adverse effects. Can disrupt growth, reproduction, and behavior. | 4-Bromoaniline: Very toxic to aquatic life. 2-Bromoaniline: Toxic to aquatic organisms. | mdpi.comthermofisher.comoxfordlabchem.com |

| Persistence | Often resistant to biodegradation, especially multi-halogenated derivatives. Can persist in soil and water. | Dihaloanilines are generally more persistent than mono-haloanilines. | mdpi.comekb.eg |

| Bioaccumulation | Potential to accumulate in organisms and magnify in food chains due to lipophilicity. | The presence of halogens generally increases the octanol-water partition coefficient (log Kow), suggesting higher bioaccumulation potential. | mdpi.com |

| Sources of Contamination | Industrial synthesis (dyes, pharmaceuticals, plastics), degradation of pesticides (e.g., phenylurea herbicides). | Chloroanilines and dichloroanilines are known degradation products of herbicides like diuron (B1670789) and linuron. | mdpi.comekb.eg |

Future Directions and Emerging Research Avenues for 2 Bromo 4,5 Difluoroaniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated anilines, including 2-bromo-4,5-difluoroaniline, is an area of ongoing research focused on improving efficiency, safety, and sustainability. Traditional methods often involve multi-step processes that may use hazardous reagents. Future research is leaning towards the development of greener alternatives.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to higher yields and purity. This technology can also improve the safety of handling potentially hazardous intermediates, like diazonium salts, which are sometimes used in the synthesis of related compounds.

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for creating C-Br and C-F bonds, potentially reducing the number of synthetic steps. Research into selective C-H bromination and fluorination on aniline (B41778) precursors could lead to more atom-economical routes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly approach. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis for aromatic compound synthesis is rapidly advancing.

Improved Halogenation Protocols: Research continues into optimizing halogenation reactions. For instance, methods developed for related compounds, such as the bromination of 2,4-difluoroaniline (B146603) as a precursor for 3,5-difluoroaniline (B1215098) synthesis, highlight the ongoing efforts to refine these critical steps.

The following table summarizes potential sustainable approaches for the synthesis of substituted anilines:

| Synthetic Approach | Advantages | Research Focus |

| Flow Chemistry | Improved safety, higher yields, better process control | Optimization of reaction conditions for continuous production. |

| C-H Activation | Increased atom economy, fewer synthetic steps | Development of selective catalysts for direct halogenation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of enzymes for specific transformations. |

| Improved Halogenation | Higher efficiency, reduced byproducts | Use of novel reagents and catalysts for controlled bromination and fluorination. |

Expanding the Scope of Catalytic Applications in Organic Transformations

The unique electronic properties of this compound, conferred by its bromine and fluorine substituents, make it and its derivatives promising candidates for applications in catalysis. The presence of both a nucleophilic amino group and reactive halogen sites allows for its use as a precursor to ligands or as an organocatalyst itself.

Future research in this area is expected to focus on:

Ligand Development for Cross-Coupling Reactions: The aniline moiety can be modified to create novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands, featuring the bromo-difluoro-substituted phenyl group, could modulate the electronic and steric properties of transition metal catalysts (e.g., palladium, copper, nickel), potentially leading to improved activity and selectivity in cross-coupling reactions.

Organocatalysis: Aniline derivatives can act as organocatalysts in various transformations. The specific substitution pattern of this compound could be exploited to fine-tune the catalyst's acidity, basicity, and hydrogen-bonding capabilities for applications in asymmetric synthesis.

Photoredox Catalysis: The electrochemical properties of halogenated anilines suggest their potential use in photoredox catalysis, either as catalysts or as precursors to photosensitizers. The bromo and fluoro groups can influence the molecule's redox potential and excited-state properties.

Rational Design of Derivatives for Enhanced or Novel Biological Activities

Halogenated anilines are important scaffolds in medicinal chemistry. The introduction of fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.com this compound serves as a valuable starting material for the synthesis of new biologically active compounds. chemimpex.comsmolecule.com

Emerging research avenues include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear SARs. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Target-Based Drug Design: Using computational docking and molecular modeling, derivatives of this compound can be designed to bind to specific biological targets, such as enzymes or receptors implicated in diseases. For example, derivatives of similar compounds like 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been studied for their potential as anti-inflammatory agents by targeting COX enzymes. csfarmacie.cz

Anticancer and Antimicrobial Agents: The 2-aminothiazole (B372263) scaffold, which can be synthesized from precursors like halogenated anilines, is a well-known pharmacophore in anticancer and antimicrobial drug discovery. mdpi.com Future work will likely involve incorporating the this compound moiety into such heterocyclic systems to explore new therapeutic possibilities.

The following table illustrates the potential of this compound as a building block in medicinal chemistry:

| Therapeutic Area | Rationale for Using this compound Scaffold | Example of Related Bioactive Molecules |

| Oncology | The difluoro-substitution can enhance metabolic stability and cell permeability of potential anticancer drugs. chemimpex.comsmolecule.com | Lapatinib (an anticancer agent) is synthesized from a fluorinated aniline precursor. smolecule.com |

| Infectious Diseases | Halogenated aromatic rings are present in many antimicrobial and antiviral drugs. | Derivatives of 1,2,4-triazole (B32235) have shown antimicrobial and antifungal activity. csfarmacie.cz |

| Central Nervous System | Fluorine substitution can improve the blood-brain barrier penetration of CNS-active compounds. | Antipsychotics like lurasidone (B1662784) contain fluorinated aromatic moieties. smolecule.com |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for its effective application. Advanced analytical and computational methods are providing unprecedented insights.

Future research will likely leverage:

In-situ Spectroscopic Monitoring: Techniques like in-situ FTIR, Raman, and NMR spectroscopy allow for real-time monitoring of reactions involving this compound. This can help in identifying transient intermediates, understanding reaction kinetics, and optimizing process conditions.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced pulse sequences can provide detailed information about the through-bond and through-space correlations between atoms (¹H, ¹³C, ¹⁵N, ¹⁹F), which is invaluable for unambiguous structure elucidation of its derivatives. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods are powerful tools for studying the electronic structure, spectroscopic properties, and reactivity of molecules. researchgate.net These calculations can predict reaction pathways, transition state energies, and the effect of substituents on molecular properties, thus guiding experimental work. For instance, DFT has been used to study the molecular structure and reactivity of various difluoroaniline isomers. researchgate.net

Collision Cross Section (CCS) Prediction: Computational methods are now being used to predict the CCS of ions in the gas phase, which can be compared with experimental values from ion mobility-mass spectrometry to aid in structural characterization. uni.lu

The table below highlights some advanced techniques and their applications:

| Technique | Application for this compound | Expected Insights |

| In-situ Spectroscopy | Real-time monitoring of synthesis and catalytic reactions. | Reaction kinetics, intermediate identification, process optimization. |

| 2D NMR Spectroscopy | Structural elucidation of complex derivatives. researchgate.net | Unambiguous assignment of atomic connectivity and spatial proximity. |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and spectroscopic parameters. researchgate.net | Understanding of reactivity, reaction mechanisms, and electronic properties. |

| Ion Mobility-Mass Spectrometry | Separation and characterization of isomers and conformers. | Gas-phase structure and conformation, comparison with predicted CCS values. uni.lu |

Q & A

Q. What are effective synthetic routes for 2-Bromo-4,5-difluoroaniline, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound often involves selective halogenation and functional group manipulation. A notable approach is the Gassman indole synthesis , which outperforms traditional methods like the Fischer indole cyclization. For example, treating the aniline precursor with tert-butyl hypochlorite, followed by ethylthio-2-propanone and triethylamine, achieves high yields (>90%) in a one-pot reaction .

Q. What purification and storage protocols are recommended for this compound?

Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Storage at 0–6°C under inert gas (N₂/Ar) is critical due to sensitivity to air and moisture. Stability tests show decomposition <5% over 6 months under these conditions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine substituents cause complex splitting (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 208) confirms molecular weight.

- XRD : Used to resolve regiochemical ambiguities in derivatives (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from fluorine coupling and rotational isomers. Strategies include:

Q. What role does this compound play in medicinal chemistry, particularly antibacterial agents?

Methodological Answer: This compound is a key intermediate in synthesizing indoloquinolone antibiotics . Its bromine atom enables Suzuki-Miyaura cross-coupling to introduce pharmacophores, while fluorine enhances metabolic stability. For example, derivatives exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

Q. How can reaction optimization address low yields in electrophilic substitutions of this compound?

Methodological Answer: The electron-withdrawing bromo and fluoro groups deactivate the ring, requiring aggressive conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.